
1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene: is an organic compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of three methoxy groups and a 4-methylbenzyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,3,5-trimethoxybenzene with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the 4-methylbenzyl group play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of metabolic pathways .
Comparison with Similar Compounds
1,3,5-Trimethoxybenzene: A compound with three methoxy groups attached to a benzene ring, used as a precursor in organic synthesis.
1,3,5-Trimethoxy-2-(4-methylphenyl)benzene: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene is unique due to the presence of both methoxy groups and a 4-methylbenzyl group, which confer distinct chemical properties and reactivity. This makes it valuable in specific research applications where these functional groups are essential .
Properties
Molecular Formula |
C17H20O3 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O3/c1-12-5-7-13(8-6-12)9-15-16(19-3)10-14(18-2)11-17(15)20-4/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
GJTLNUGEUMLLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




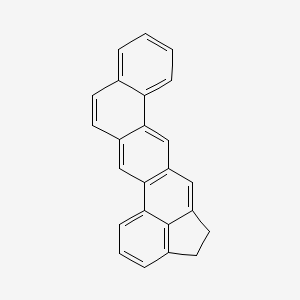

![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
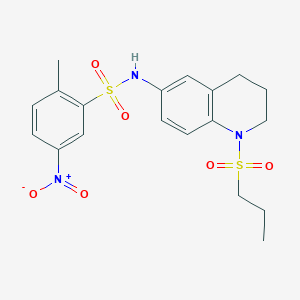

![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)
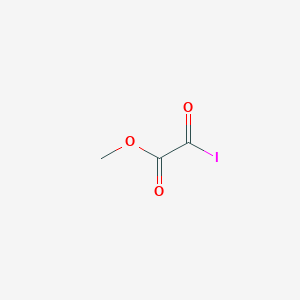
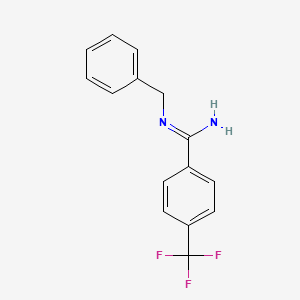
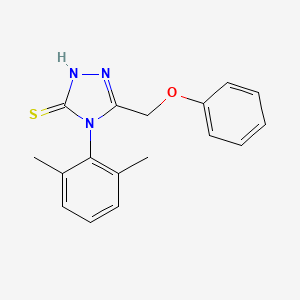
![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

